![molecular formula C19H13Cl2N3O B2581547 3-[1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 860784-63-0](/img/structure/B2581547.png)

3-[1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

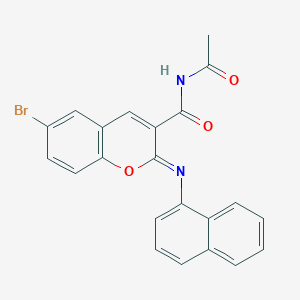

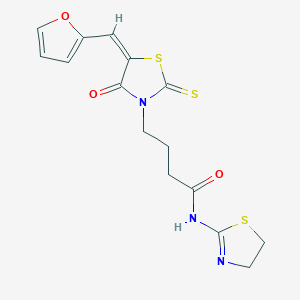

3-[1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, also known as 2,6-dichlorobenzyl-1H-benzimidazole-2-yl-3-pyridin-2-one, is a synthetic compound with a variety of uses in scientific research. It is a small organic molecule with a molecular weight of 263.19 g/mol, and is composed of a benzimidazole and a pyridinone ring linked by a dichlorobenzyl group. This compound has a wide range of applications in scientific research, and has been used in studies of enzyme inhibition, protein-protein interactions, and drug metabolism.

Applications De Recherche Scientifique

Chemistry and Properties

The chemistry of compounds like 3-[1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is deeply intertwined with their unique structures and properties. Research reveals a broad exploration of such compounds, particularly focusing on their preparation procedures, spectroscopic properties, magnetic characteristics, and biological and electrochemical activities. A comprehensive review by Boča, Jameson, and Linert (2011) delves into the fascinating variability in the chemistry and properties of compounds containing benzimidazole and pyridinone structures, highlighting their potential in various scientific applications (Boča, Jameson, & Linert, 2011).

Optoelectronic Materials

Compounds with a benzimidazole framework, akin to 3-[1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, show promising applications in optoelectronics. Lipunova et al. (2018) highlight their significant role in the development of novel optoelectronic materials. This includes their use in luminescent small molecules, chelate compounds for photo- and electroluminescence, and their incorporation into π-extended conjugated systems for the creation of advanced materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The exploration of such derivatives underscores their value in fabricating materials that contribute to advancements in electronic devices and sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biological Activity

The biological activity of benzimidazole derivatives, including structures similar to 3-[1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, is a field of considerable interest. These compounds have been investigated for their potential in various biological applications, such as DNA binding specificity and cellular uptake, which are crucial in the development of therapeutic agents and diagnostic tools. Issar and Kakkar (2013) review the synthetic dye Hoechst 33258, a compound with a similar benzimidazole base, known for its strong binding to the minor groove of double-stranded B-DNA. This property is exploited in various biological applications, including chromosome and nuclear staining, and serves as a model for designing new drugs with enhanced DNA-binding capabilities (Issar & Kakkar, 2013).

Propriétés

IUPAC Name |

3-[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3O/c20-14-6-3-7-15(21)13(14)11-24-17-9-2-1-8-16(17)23-18(24)12-5-4-10-22-19(12)25/h1-10H,11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWACTIJHBADNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)Cl)C4=CC=CNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B2581465.png)

![4-isopropoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2581468.png)

![Tert-butyl N-[2-[4-[(prop-2-enoylamino)methyl]phenyl]ethyl]carbamate](/img/structure/B2581477.png)

![N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2581479.png)

![N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B2581481.png)

![2-Chloro-N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B2581486.png)